![molecular formula C17H23N3O3 B2613841 6-amino-2-ethyl-4-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1018576-75-4](/img/structure/B2613841.png)
6-amino-2-ethyl-4-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-2-ethyl-4-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound with a molecular formula of C17H23N3O3 and a molecular weight of 317.38 g/mol. This compound belongs to the class of benzoxazinones, which are known for their diverse biological activities and applications in various fields of science and industry.
作用机制
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It is known that similar compounds exhibit substantial antiviral activity . This suggests that the compound may interact with its targets to inhibit viral replication or other key processes in the viral life cycle.
Biochemical Pathways
Given its potential antiviral activity , it may interfere with the pathways involved in viral replication or protein synthesis.
Pharmacokinetics
Similar compounds are known to be soluble in organic solvents but insoluble in water , which may affect their bioavailability and distribution in the body.
Result of Action
Based on its potential antiviral activity , it may inhibit viral replication, leading to a decrease in viral load and potentially alleviating symptoms of viral infection.
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should investigate the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Future studies should investigate the enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazinone core. One common synthetic route includes the reaction of 2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one with piperidine in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted benzoxazinones with various substituents.
科学研究应用
This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis. Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties. Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of various diseases. Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
相似化合物的比较
This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the amino and piperidinyl groups.
6-amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a methyl group instead of an ethyl group.
4-(2-oxo-2-(piperidin-1-yl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the amino group.
These compounds differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
6-amino-2-ethyl-4-(2-oxo-2-piperidin-1-ylethyl)-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-2-14-17(22)20(11-16(21)19-8-4-3-5-9-19)13-10-12(18)6-7-15(13)23-14/h6-7,10,14H,2-5,8-9,11,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHARVMXMZMFFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=C(O1)C=CC(=C2)N)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
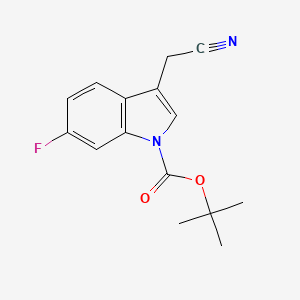
![4-(N,N-diethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613760.png)
![tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B2613761.png)
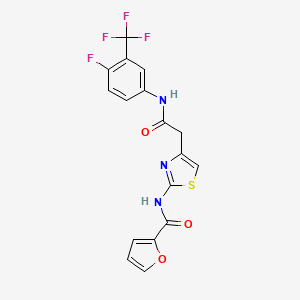
![3-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylthiourea](/img/structure/B2613764.png)
![N-(4-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)phenyl)acetamide](/img/structure/B2613765.png)
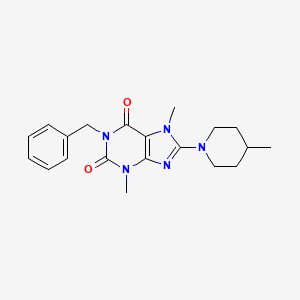
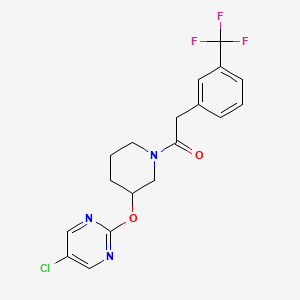
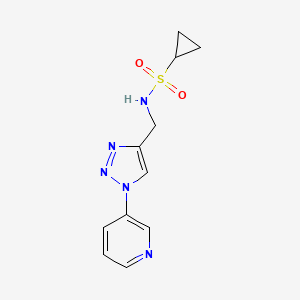
![3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2613771.png)
![3-Cyano-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2613772.png)
![7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/new.no-structure.jpg)
![N-({[2,3'-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2613774.png)
![2-[4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide](/img/structure/B2613776.png)
